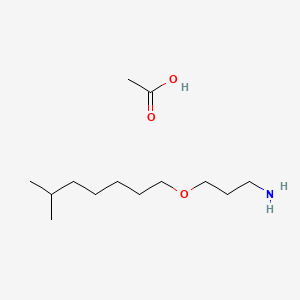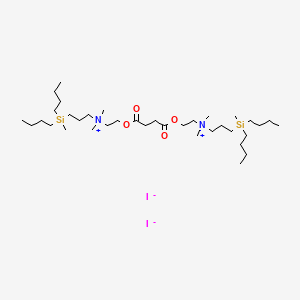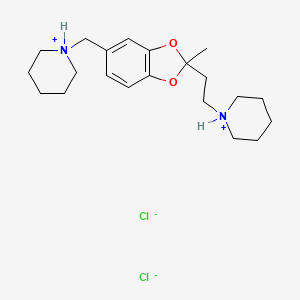
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of benzodioxoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features that allow for various chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and piperidine. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is also common.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Piperidine derivatives: Compounds containing the piperidine ring.
Uniqueness
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is unique due to its specific combination of benzodioxole and piperidine moieties, which confer distinct chemical and biological properties.
This outline provides a comprehensive overview of the compound based on general knowledge of similar chemical structures For more specific details, consulting scientific literature and experimental data would be necessary
特性
CAS番号 |
65210-34-6 |
|---|---|
分子式 |
C21H34Cl2N2O2 |
分子量 |
417.4 g/mol |
IUPAC名 |
1-[[2-methyl-2-(2-piperidin-1-ium-1-ylethyl)-1,3-benzodioxol-5-yl]methyl]piperidin-1-ium;dichloride |
InChI |
InChI=1S/C21H32N2O2.2ClH/c1-21(10-15-22-11-4-2-5-12-22)24-19-9-8-18(16-20(19)25-21)17-23-13-6-3-7-14-23;;/h8-9,16H,2-7,10-15,17H2,1H3;2*1H |
InChIキー |
MPWWFXDLVRUNNT-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[NH+]3CCCCC3)CC[NH+]4CCCCC4.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)

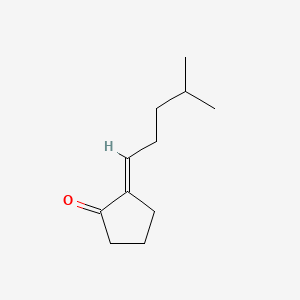

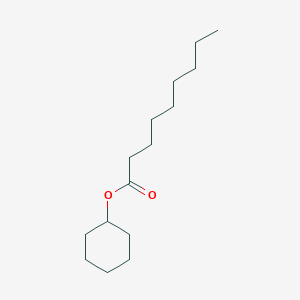
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
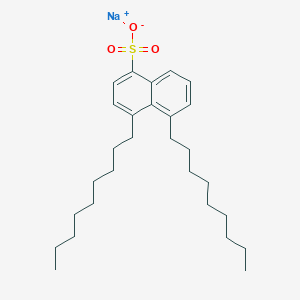
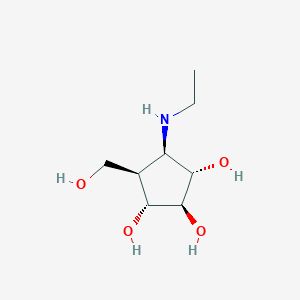
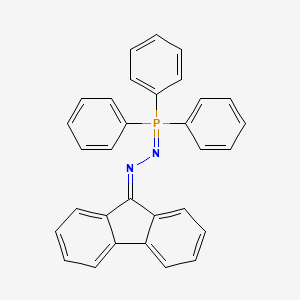
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
